molecular formula C17H19Cl2N3O3S B2961053 2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216700-74-1

2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2961053
CAS No.: 1216700-74-1
M. Wt: 416.32
InChI Key: XXKKCTKLSBIEOZ-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic organic compound featuring a tetracyclic thienopyridine core. Its structure includes:

  • A 4-chlorophenoxy group attached via an acetamido linker at position 2.
  • A methyl substituent at position 6 of the tetrahydrothieno[2,3-c]pyridine ring.
  • A hydrochloride salt formulation, enhancing aqueous solubility for pharmaceutical applications.

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S.ClH/c1-21-7-6-12-13(8-21)25-17(15(12)16(19)23)20-14(22)9-24-11-4-2-10(18)3-5-11;/h2-5H,6-9H2,1H3,(H2,19,23)(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKKCTKLSBIEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H16ClN3O3S
  • Molecular Weight : 335.81 g/mol

The compound is believed to exert its biological effects through the modulation of various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of the ATF4 pathway, which is implicated in cellular stress responses and cancer progression. This inhibition could potentially lead to reduced tumor growth and enhanced efficacy when used in combination with other chemotherapeutics .

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in colorectal cancer cells by modulating apoptotic pathways. The compound's IC50 values for inhibiting cell proliferation range from 5 to 10 µM depending on the cancer cell line tested .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. In models of neurodegeneration, it has shown promise in reducing neuronal cell death induced by oxidative stress. This effect is attributed to its ability to scavenge free radicals and modulate inflammatory responses .

Case Studies

  • Colorectal Cancer Study : In a study involving HCT116 colorectal cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to increased caspase activity, indicating enhanced apoptotic processes .
  • Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation. These findings suggest a potential therapeutic role in neurodegenerative conditions .

Summary of Findings

Activity IC50 Value (µM) Cell Line/Model Mechanism
Anticancer5 - 10HCT116 Colorectal Cancer CellsApoptosis induction via caspase activation
NeuroprotectionN/AAlzheimer's Disease ModelFree radical scavenging and inflammation modulation

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The target compound uses a single 4-chlorophenoxy group, while analogs vary in halogenation (e.g., 2,4-dichloro in -fluoro in ) .
  • Linker Chemistry: The target employs an ether linkage (phenoxy), whereas analogs use sulfonyl () or alkyl-acetamido () groups, altering electronic properties .
  • Position 6 Modifications : Substituents range from small methyl/ethyl groups to bulky isopropyl and acetyl moieties, influencing steric bulk and metabolic stability .

Physicochemical Properties

  • Hydrochloride Salts : The target compound and those in and are hydrochloride salts, likely improving solubility compared to neutral forms () .
  • Molecular Weight : The sulfonyl-containing analog () has the highest molecular weight (478.4 g/mol), while the fluorinated analog () is the lightest (383.9 g/mol) .

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